Herquline B was first isolated from fungal sources, specifically from the mycocyclosin derivatives. Its biosynthetic pathway is believed to involve the dimerization of tyrosine, followed by various cyclization and reduction steps. The compound's synthesis has been the subject of extensive research, focusing on understanding its complex structure and exploring efficient synthetic routes .
Herquline B is classified as an alkaloid, a category of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their pharmacological effects on humans and other animals. Herquline B, in particular, is noted for its potential antitumor and antimicrobial properties, making it a compound of interest in drug development .
The synthesis of Herquline B has been achieved through several methods, with a focus on total synthesis strategies that mimic its natural biosynthesis. A common approach involves starting from tyrosine-derived diketopiperazine intermediates. The synthesis typically includes several key steps:
The total synthesis of Herquline B has been reported to involve up to 14 synthetic steps, with careful control over reaction conditions to avoid over-reduction and ensure the correct regioselectivity during reductions . Various synthetic routes have been explored, emphasizing the importance of intermediate stability and reactivity in determining the sequence of reactions .
Herquline B features a complex molecular structure characterized by:
The precise stereochemistry of Herquline B has been confirmed through techniques such as single crystal X-ray analysis, which provides detailed insights into its three-dimensional arrangement .
The molecular formula for Herquline B is C₁₄H₁₈N₂O₄, with a molecular weight of approximately 278.30 g/mol. The compound exhibits specific spectral characteristics that aid in its identification and characterization during synthesis and analysis .
Herquline B participates in various chemical reactions typical for alkaloids, including:
The Birch reduction step is particularly challenging due to the need for precise control over reaction conditions to prevent over-reduction or unwanted side reactions. The choice of solvent and proton source plays a critical role in achieving the desired selectivity during these transformations .
The mechanism by which Herquline B exerts its biological effects is not fully elucidated but is believed to involve interaction with cellular pathways that regulate cell growth and apoptosis. Its structural features suggest potential activity against cancer cells by disrupting normal cellular functions.
Research indicates that Herquline B may act through mechanisms similar to other alkaloids, potentially involving receptor binding or interference with enzyme activity related to cell proliferation and survival pathways .
Herquline B is typically encountered as a solid at room temperature. Its melting point and solubility characteristics vary depending on the solvent used but are generally consistent with those observed for other similar alkaloids.
The chemical reactivity of Herquline B includes:
Relevant data indicate that Herquline B's stability can be influenced by environmental factors such as pH and temperature, which are crucial during both storage and application in biological assays.
Herquline B has potential applications in various fields:
Herquline B was first isolated in 1996 from the fermentation broth of the fungal strain Penicillium herquei FG-372, originally harvested from soil samples in Japan's Saitama Prefecture. This discovery occurred nearly two decades after the initial characterization of its precursor, herquline (later designated herquline A), which was reported by Ōmura and colleagues in 1979 [2] [4] [6]. The 1996 isolation study identified herquline B as a structural analog of herquline A, formed through pyrrolidine ring cleavage. Unlike early herquline isolates that showed no antimicrobial activity, herquline B demonstrated notable biological activity as a platelet aggregation inhibitor [2].
Table 1: Historical Milestones in Herquline Research
Year | Event | Significance |
---|---|---|
1979 | Isolation of herquline (later herquline A) | First alkaloid identified from P. herquei FG-372 |
1996 | Characterization of herquline B | Identified as ring-opened analog with antithrombotic activity |
2016 | Biosynthetic pathway elucidation | Gene cluster (hqlA-hqlF) identified and characterized |
2019 | First total syntheses achieved | Wood and Baran groups independently report syntheses |
Penicillium herquei belongs to the kingdom Fungi, phylum Ascomycota, class Eurotiomycetes, order Eurotiales, and family Aspergillaceae [6]. The FG-372 strain is a well-documented producer of bioactive secondary metabolites, including multiple herquline analogs. This filamentous fungus exhibits characteristic blue-green pigmentation due to extracellular metabolites and grows optimally in soil-rich environments. Genomic sequencing of P. herquei FG-372 revealed a biosynthetic gene cluster (hqlA-hqlF) responsible for herquline production, comprising a nonribosomal peptide synthase (NRPS), cytochrome P450 oxidase, methyltransferase, and short-chain dehydrogenases [3].
Table 2: Taxonomic Hierarchy of the Producing Organism
Rank | Classification |
---|---|
Kingdom | Fungi |
Phylum | Ascomycota |
Class | Eurotiomycetes |
Order | Eurotiales |
Family | Aspergillaceae |
Genus | Penicillium |
Species | herquei |
Strain | FG-372 |
Herquline B (C₁₉H₂₆N₂O₂) features an unprecedented pentacyclic scaffold containing one piperazine and two β,γ-unsaturated cyclohexenone rings [2]. Unlike symmetrical fungal piperazines, herquline B adopts a strained, bowl-shaped conformation due to its C3–C3' biaryl bond between reduced tyrosine subunits. This structural complexity arises through a biosynthetic pathway involving:
Notably, the C3–C3' linkage generates axial chirality, with computational studies indicating higher stability of the observed stereoisomer due to minimized torsional strain in the biaryl system [3] [8]. The compound's strained architecture confounded synthetic efforts for decades until biosynthetic insights enabled targeted approaches.
Herquline B demonstrates selective inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and platelet-activating factor (PAF), with IC₅₀ values of 1.6 μM and 5.0 μM, respectively [2] [7]. This places it among the more potent naturally occurring antithrombotic agents when compared to clinical antiplatelet drugs:
Table 3: Pharmacological Profile of Herquline B
Biological Activity | Inducer | IC₅₀ (μM) | Significance |
---|---|---|---|
Platelet aggregation inhibition | ADP | 1.6 | Comparable to submicromolar antiplatelet drugs |
Platelet aggregation inhibition | PAF | 5.0 | Indicates multi-pathway activity |
Antiviral activity | Influenza | Not observed | Distinguishes from herquline A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7